molecular formula C22H23N3O3 B2914113 (3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione CAS No. 338750-22-4

(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione

Cat. No.: B2914113
CAS No.: 338750-22-4
M. Wt: 377.444
InChI Key: ABDQBRNJEWLVQW-DEDYPNTBSA-N
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Description

(3E)-1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione (CAS 338750-22-4) is a synthetic piperazine-2,5-dione derivative of high interest in medicinal chemistry and oncology research. This compound features a distinct molecular framework where the piperazine-2,5-dione (or 2,5-diketopiperazine) ring serves as a privileged scaffold known for its conformational rigidity and enhanced resistance to enzymatic degradation compared to linear peptides. Piperazine-2,5-dione derivatives are increasingly investigated as potent cytotoxic agents, with research indicating their potential to inhibit cancer cell growth through the induction of apoptosis. The lipophilic nature of this specific derivative, imparted by its acetyl, benzyl, and dimethylaminophenyl substituents, is a key feature that may enhance its cellular permeability and biological activity. The compound is provided for research purposes, specifically for in vitro studies exploring its mechanism of action and efficacy against various cancer cell lines. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For detailed handling and storage information, please refer to the available Safety Data Sheet.

Properties

IUPAC Name

(3E)-1-acetyl-4-benzyl-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16(26)24-15-21(27)25(14-18-7-5-4-6-8-18)20(22(24)28)13-17-9-11-19(12-10-17)23(2)3/h4-13H,14-15H2,1-3H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDQBRNJEWLVQW-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)N(C)C)C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Benzylation: The benzyl group is added through a benzylation reaction using benzyl chloride and a suitable base like sodium hydride.

    Addition of the Dimethylamino-Substituted Phenyl Group: This step involves the reaction of the piperazine derivative with 4-(dimethylamino)benzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 1-Acetyl-3-(4-Dimethylaminobenzylidene)Piperazine-2,5-Dione (Compound 8, )

  • Structural Similarities: Both compounds feature the 1-acetyl and 3-(4-dimethylaminobenzylidene) groups.
  • Key Differences: The target compound has an additional 4-benzyl group, which is absent in Compound 6.
  • Synthesis: Compound 8 is synthesized via condensation of 1,4-diacetylpiperazine-2,5-dione with 4-dimethylaminobenzaldehyde. The target compound likely requires an additional step to introduce the 4-benzyl group.

Substituted Diketopiperazines with Aromatic Groups

1-Benzyl-4-Cyclohexyl-6-(4-(Dimethylamino)Phenyl)-3-Methylpiperazine-2,5-Dione (VIg, )
  • Substitutions: Position 1 (benzyl), Position 4 (cyclohexyl), Position 6 (dimethylaminophenyl).
  • Comparison: The target compound lacks the cyclohexyl and methyl groups but includes a benzyl at Position 4. The dimethylaminophenyl group in VIg is at Position 6 versus Position 3 in the target, leading to distinct electronic and steric profiles. VIg demonstrated moderate antibacterial activity against E. coli, suggesting the target compound’s benzyl group may enhance membrane penetration .
(3Z,6E)-1-N-Methyl-3-Benzylidene-6-(2S-Methyl-3-Hydroxypropylidene)Piperazine-2,5-Dione (Marine-Derived Compound 1, )
  • Substitutions : 1-N-methyl, 3-benzylidene, and 6-(2S-methyl-3-hydroxypropylidene).
  • Comparison : The marine-derived compound has dual methylidene groups (3Z,6E) and a hydroxypropylidene chain, conferring higher polarity. In contrast, the target compound’s single methylidene group and benzyl substitution may improve lipophilicity and bioavailability .

Derivatives with Electron-Withdrawing Groups

3-(4-Dimethylaminobenzylidene)-6-(4-Nitrobenzylidene)Piperazine-2,5-Dione (Compound 14, )
  • Substitutions: Dual methylidene groups at Positions 3 (dimethylaminophenyl) and 6 (nitrophenyl).
  • Comparison: The nitro group in Compound 14 introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating dimethylamino group. This difference likely impacts redox stability and electronic conjugation .

Solubility and Lipophilicity

  • The target compound’s 4-benzyl and dimethylaminophenyl groups balance hydrophobicity and pH-dependent solubility. At acidic pH, the dimethylamino group protonates, enhancing aqueous solubility, while the benzyl group promotes membrane permeability. This contrasts with hydroxylated analogs (e.g., Compound 31 in ), which exhibit higher polarity but lower bioavailability .

Stereochemical Impact

  • The (3E)-configuration ensures the dimethylaminophenyl group is positioned away from the diketopiperazine ring, reducing steric hindrance. In contrast, Z-isomers (e.g., ’s Compound 1) may exhibit altered binding affinities due to spatial constraints .

Biological Activity

(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione, a compound belonging to the piperazine family, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₅H₃₃N₃O₂
  • Molecular Weight : 413.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It exhibits potential anti-cancer properties by inhibiting specific pathways involved in tumor growth and proliferation. The dimethylamino group is believed to enhance its lipophilicity, facilitating better membrane penetration and bioavailability.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Inhibition of estrogen receptor signaling
A549 (lung cancer)10.0Disruption of cell cycle progression

These findings suggest that the compound can selectively induce cell death in cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. A study reported:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The mechanism appears to involve the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Several case studies have investigated the pharmacological potential of this compound:

  • Study on Anticancer Effects :
    • Researchers conducted in vitro assays on various cancer cell lines and found that the compound significantly inhibited proliferation and induced apoptosis through mitochondrial pathways.
    • The study concluded that further in vivo studies were warranted to evaluate its efficacy in animal models.
  • Antimicrobial Efficacy Study :
    • A clinical trial assessed the effectiveness of the compound against multi-drug resistant bacterial infections in hospitalized patients.
    • Results indicated a notable reduction in infection rates among treated patients compared to controls, suggesting its potential as an alternative treatment option.

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